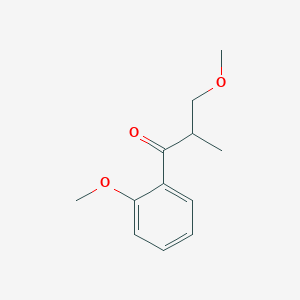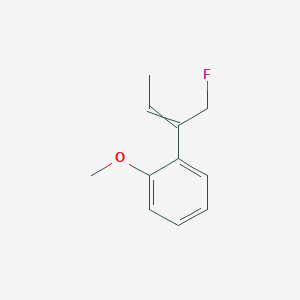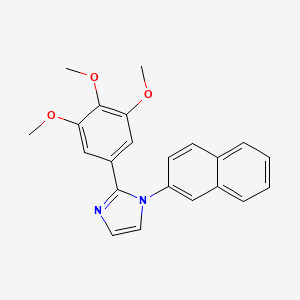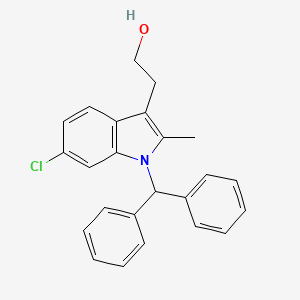
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 6th position, a diphenylmethyl group at the 1st position, and a methyl group at the 2nd position of the indole ring.
Preparation Methods
The synthesis of 1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindole with diphenylmethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a Friedel-Crafts alkylation reaction with methyl iodide to introduce the methyl group at the 2nd position. The final step involves the reduction of the carbonyl group to form the ethanol derivative.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The ethanol group can participate in addition reactions with electrophiles to form ethers or esters.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- can be compared with other similar compounds such as:
1H-Indole-3-ethanol, 5-chloro-: This compound has a chloro group at the 5th position instead of the 6th position, which may result in different chemical and biological properties.
1H-Indole-3-ethanol, 6-bromo-1-(diphenylmethyl)-2-methyl-: The presence of a bromo group instead of a chloro group can affect the reactivity and potency of the compound.
1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-ethyl-: The substitution of a methyl group with an ethyl group at the 2nd position can influence the compound’s solubility and biological activity.
The uniqueness of 1H-Indole-3-ethanol, 6-chloro-1-(diphenylmethyl)-2-methyl- lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological effects compared to its analogs.
Properties
CAS No. |
872675-04-2 |
|---|---|
Molecular Formula |
C24H22ClNO |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(1-benzhydryl-6-chloro-2-methylindol-3-yl)ethanol |
InChI |
InChI=1S/C24H22ClNO/c1-17-21(14-15-27)22-13-12-20(25)16-23(22)26(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24,27H,14-15H2,1H3 |
InChI Key |
ZOYTWKUIOLWZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=C(C=C2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
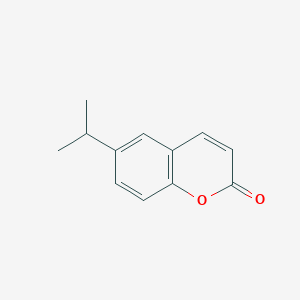
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)

![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
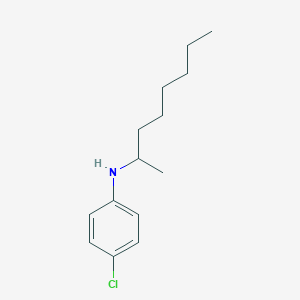
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
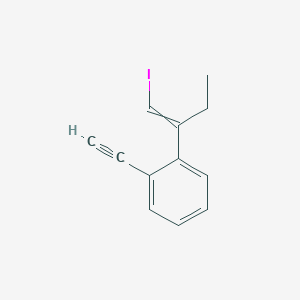
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
